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Compound of Interest

Compound Name: 6-Bromo-1,2-benzisoxazole

Cat. No.: B1289395

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of
6-Bromo-1,2-benzisoxazole. This palladium-catalyzed cross-coupling reaction is a powerful
method for the synthesis of 6-amino-1,2-benzisoxazole derivatives, which are important
scaffolds in medicinal chemistry and drug discovery. The 1,2-benzisoxazole motif is present in
a variety of biologically active compounds, and the ability to introduce diverse amine
functionalities at the 6-position allows for extensive exploration of structure-activity relationships
(SAR).

The following protocols are based on established methodologies for structurally similar
heteroaryl bromides, particularly 6-bromo-1H-indazole, and provide a robust starting point for
the development of specific reaction conditions for 6-Bromo-1,2-benzisoxazole.

Reaction Principle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a
carbon-nitrogen bond between an aryl halide (6-Bromo-1,2-benzisoxazole) and an amine.
The reaction is mediated by a palladium catalyst, a phosphine ligand, and a base. The catalytic
cycle generally proceeds through three key steps: oxidative addition of the aryl bromide to the
Pd(0) catalyst, coordination of the amine and subsequent deprotonation by the base to form a
palladium-amido complex, and finally, reductive elimination to yield the N-arylated amine
product and regenerate the active Pd(0) catalyst.[1]
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Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the
Buchwald-Hartwig amination of 6-bromo-1H-indazole, a close structural analog of 6-Bromo-
1,2-benzisoxazole. These data serve as a valuable reference for estimating the expected
outcomes for the target substrate.

Table 1: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole with Primary Amines[1]

Amine Product Yield (%)

Aniline N-phenyl-1H-indazol-6-amine 85

- N-(4-methoxyphenyl)-1H-
4-Methoxyaniline ) i 82
indazol-6-amine

y N-(4-fluorophenyl)-1H-indazol-
4-Fluoroaniline . 8
6-amine

Benzylamine N-benzyl-1H-indazol-6-amine 91

) N-cyclohexyl-1H-indazol-6-
Cyclohexylamine } 88
amine
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Reaction Conditions: 6-bromo-1H-indazole (1.0 equiv), amine (1.2 equiv), BrettPhos
precatalyst (2 mol%), LIHMDS (2.0 equiv), in THF at 65 °C for 12-24 h.[1]

Table 2: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole with Secondary Amines[1]

Amine Product Yield (%)
Morpholine 6-morpholino-1H-indazole 95
Piperidine 6-(piperidin-1-yl)-1H-indazole 92
N N-methyl-N-phenyl-1H-indazol-
N-Methylaniline ) 75
6-amine

) ) N,N-dibenzyl-1H-indazol-6-
Dibenzylamine ) 70
amine

Pyrrolidine 6-(pyrrolidin-1-yl)-1H-indazole 94

Reaction Conditions: 6-bromo-1H-indazole (1.0 equiv), amine (1.2 equiv), RuPhos precatalyst
(2 mol%), LIHMDS (2.0 equiv), in THF at 65 °C for 12-24 h.[1]

Experimental Protocols

The choice of ligand is crucial for a successful Buchwald-Hartwig amination. For the coupling of
6-Bromo-1,2-benzisoxazole, BrettPhos is recommended for primary amines, while RuPhos is
generally effective for secondary amines.
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Caption: General experimental workflow for Buchwald-Hartwig amination.

© 2025 BenchChem. All rights reserved. 4/8

Tech Support


https://www.benchchem.com/product/b1289395?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1289395?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Protocol 1: Amination with Primary Amines

Materials:

6-Bromo-1,2-benzisoxazole

Primary amine (1.2 equivalents)

BrettPhos precatalyst (2 mol%)

Lithium bis(trimethylsilyl)amide (LIHMDS) (1 M solution in THF, 2.0 equivalents)

Anhydrous tetrahydrofuran (THF)

Saturated aqueous ammonium chloride solution

Ethyl acetate

Brine

Anhydrous sodium sulfate

Procedure:

To an oven-dried Schlenk tube, add 6-Bromo-1,2-benzisoxazole (1.0 mmol, 1.0 equiv), the
primary amine (1.2 mmol, 1.2 equiv), and the BrettPhos precatalyst (0.02 mmol, 2 mol%).

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

Add anhydrous THF (5 mL) via syringe.

Add LIHMDS (1 M solution in THF, 2.0 mL, 2.0 mmol, 2.0 equiv) dropwise to the stirred
reaction mixture.

Seal the tube and heat the reaction mixture to 65 °C.

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-
mass spectrometry (LC-MS).
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e Upon completion, cool the reaction mixture to room temperature and quench with saturated
agueous ammonium chloride solution.

o Extract the mixture with ethyl acetate (3 x 20 mL).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure.

» Purify the crude product by silica gel column chromatography.

Protocol 2: Amination with Secondary Amines

Materials:

6-Bromo-1,2-benzisoxazole

e Secondary amine (1.2 equivalents)

e RuPhos precatalyst (2 mol%)

e Lithium bis(trimethylsilyl)amide (LIHMDS) (1 M solution in THF, 2.0 equivalents)
o Anhydrous tetrahydrofuran (THF)

e Saturated aqueous ammonium chloride solution

o Ethyl acetate

e Brine

e Anhydrous sodium sulfate

Procedure:

» To an oven-dried Schlenk tube, add 6-Bromo-1,2-benzisoxazole (1.0 mmol, 1.0 equiv), the
secondary amine (1.2 mmol, 1.2 equiv), and the RuPhos precatalyst (0.02 mmol, 2 mol%).

o Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
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e Add anhydrous THF (5 mL) via syringe.

e Add LiIHMDS (1 M solution in THF, 2.0 mL, 2.0 mmol, 2.0 equiv) dropwise to the stirred
reaction mixture.

o Seal the tube and heat the reaction mixture to 65 °C.
o Monitor the reaction progress by TLC or LC-MS.

e Upon completion, cool the reaction mixture to room temperature and quench with saturated
agueous ammonium chloride solution.

o Extract the mixture with ethyl acetate (3 x 20 mL).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure.

 Purify the crude product by silica gel column chromatography.

Concluding Remarks

The Buchwald-Hartwig amination is a highly versatile and efficient method for the synthesis of
6-amino-1,2-benzisoxazole derivatives. The choice of ligand is a critical parameter, with
BrettPhos and RuPhos precatalysts demonstrating excellent efficacy for primary and secondary
amines, respectively, in analogous systems. The provided protocols and data serve as a robust
foundation for researchers to develop and optimize the synthesis of novel 1,2-benzisoxazole-
based compounds for applications in drug discovery and materials science. It is recommended
to perform small-scale optimization of the base, solvent, and temperature for each specific
amine coupling partner to achieve the highest possible yields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: Buchwald-Hartwig
Amination of 6-Bromo-1,2-benzisoxazole]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1289395#buchwald-hartwig-amination-of-6-bromo-1-
2-benzisoxazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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